3,4,5-Trimethylhexan-1-ol

Description

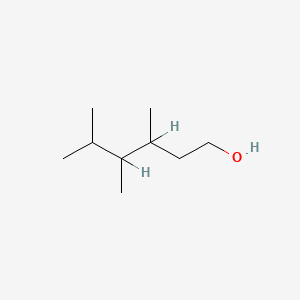

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trimethylhexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-7(2)9(4)8(3)5-6-10/h7-10H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQCUZGHANGGIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967678 | |

| Record name | 3,4,5-Trimethylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53151-79-4 | |

| Record name | 3,4,5-Trimethyl-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53151-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethyl-1-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053151794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethylhexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHYL-1-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7HUE94ZBW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,4,5 Trimethylhexan 1 Ol

Established Synthetic Routes to 3,4,5-Trimethylhexan-1-ol

There are no established synthetic routes for this compound documented in the reviewed scientific literature or patent databases. Standard organic synthesis strategies, such as the reduction of a corresponding aldehyde (3,4,5-trimethylhexanal) or carboxylic acid (3,4,5-trimethylhexanoic acid), are plausible. However, the synthesis of these specific precursors is also not described. In contrast, the synthesis of the isomeric 3,5,5-trimethylhexanal (B1630633) via hydroformylation of diisobutylene is a known industrial process, which is then used to produce 3,5,5-trimethylhexan-1-ol (B147576). google.compatsnap.com

Stereoselective Synthesis Approaches for this compound

The this compound structure contains three chiral centers (at carbons 3, 4, and 5), meaning it can exist as multiple stereoisomers. However, the scientific literature provides no information on stereoselective or asymmetric synthesis approaches to control the stereochemistry of this specific molecule. General principles of stereoselective reduction or alkylation could theoretically be applied, but no specific examples or research pertaining to this compound have been published. rsc.orgcore.ac.uk

Exploration of Novel Synthetic Pathways for this compound

There is no information available regarding the exploration of novel synthetic pathways for this compound. Research and development in chemical synthesis are active fields, but they appear to have not focused on this particular branched primary alcohol, likely due to the industrial prevalence and established applications of its isomers like 3,5,5-trimethylhexan-1-ol.

Chemical Reactivity and Transformation Studies of 3,4,5 Trimethylhexan 1 Ol

General Reaction Patterns of 3,4,5-Trimethylhexan-1-ol

The primary alcohol functional group in this compound is the center of its reactivity, making it susceptible to oxidation, esterification, and conversion to alkyl halides.

Oxidation: Primary alcohols can be oxidized to form aldehydes and subsequently carboxylic acids. The oxidation of this compound would be expected to yield 3,4,5-trimethylhexanal and further oxidation would produce 3,4,5-trimethylhexanoic acid. The choice of oxidizing agent determines the product.

| Oxidizing Agent | Expected Product |

| Pyridinium chlorochromate (PCC) | 3,4,5-Trimethylhexanal |

| Potassium permanganate (B83412) (KMnO4) | 3,4,5-Trimethylhexanoic acid |

| Jones reagent (CrO3/H2SO4) | 3,4,5-Trimethylhexanoic acid |

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids in a process known as Fischer esterification to form esters. For instance, its reaction with acetic acid would yield 3,4,5-trimethylhexyl acetate. The reaction is reversible and the yield can be improved by removing water as it is formed.

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen to form an alkyl halide. This can be achieved using various reagents. For example, reaction with thionyl chloride (SOCl2) would yield 3,4,5-trimethylhexyl chloride, while phosphorus tribromide (PBr3) would produce 3,4,5-trimethylhexyl bromide.

Catalytic Reactions Involving this compound

Specific catalytic reactions involving this compound are not well-documented. However, general catalytic processes applicable to primary alcohols are relevant.

Catalytic Dehydrogenation: In the presence of a suitable catalyst, such as copper or silver, at high temperatures, this compound could undergo dehydrogenation to yield 3,4,5-trimethylhexanal. This process is an alternative to chemical oxidation for the synthesis of aldehydes.

Catalytic Ether Synthesis: While not a direct catalytic reaction of the alcohol itself, its derivatives can be used in catalytic processes. For example, the corresponding alkyl halide, 3,4,5-trimethylhexyl halide, could participate in Williamson ether synthesis, where it reacts with an alkoxide to form an ether.

Formation of Derivatives and Analogues of this compound

The formation of derivatives and analogues of this compound would proceed through standard organic transformations of the primary alcohol group.

Esters: A wide range of esters can be synthesized through the reaction of this compound with various acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct.

| Acylating Agent | Derivative Name |

| Acetyl chloride | 3,4,5-Trimethylhexyl acetate |

| Benzoyl chloride | 3,4,5-Trimethylhexyl benzoate |

| Acetic anhydride | 3,4,5-Trimethylhexyl acetate |

Ethers: Symmetric or unsymmetric ethers can be prepared from this compound. For symmetric ethers, acid-catalyzed dehydration could be employed, though this method is often plagued by competing elimination reactions. A more controlled method for unsymmetric ethers is the Williamson ether synthesis, which involves converting the alcohol to its alkoxide and reacting it with an appropriate alkyl halide.

Alkyl Halides: As mentioned, the alcohol can be converted to the corresponding alkyl halides. These derivatives are versatile intermediates for introducing the 3,4,5-trimethylhexyl group into other molecules via nucleophilic substitution reactions.

Spectroscopic and Advanced Analytical Characterization of 3,4,5 Trimethylhexan 1 Ol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3,4,5-Trimethylhexan-1-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule like this compound. Both ¹H and ¹³C NMR would provide a detailed map of the molecule's connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound would be complex due to the presence of multiple chiral centers, potentially leading to diastereotopic protons. However, key characteristic signals can be predicted. The spectrum would show a triplet for the two protons on the carbon bearing the hydroxyl group (C1), shifted downfield due to the electronegative oxygen. The various methine (CH) and methylene (B1212753) (CH₂) protons along the backbone would appear as complex multiplets in the upfield region. The nine protons from the three methyl groups at positions 3, 4, and 5 would likely appear as distinct doublets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, nine distinct signals would be expected, confirming the presence of nine non-equivalent carbon atoms. The C1 carbon attached to the hydroxyl group would be the most downfield signal (typically 60-70 ppm). The other carbons would appear at higher field strengths.

For comparison, the published ¹H NMR data for the isomer 3,5,5-trimethylhexan-1-ol (B147576) shows distinct signals that allow for its structural confirmation. chemicalbook.com The key difference lies in the signals for the methyl groups and the adjacent protons, which reflect the different substitution pattern along the hexanol chain.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound vs. Experimental Data for 3,5,5-Trimethylhexan-1-ol (Note: Predicted values for this compound are based on standard chemical shift increments. Experimental data for the isomer is sourced from public databases.)

| Assignment (this compound) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Assignment (3,5,5-Trimethylhexan-1-ol) | Experimental ¹H Shift (ppm) chemicalbook.com |

| H-1 (-CH₂OH) | ~3.6 (t) | ~61 | H-1 (-CH₂OH) | ~3.66 (t) |

| H-2 (-CH₂-) | ~1.5 (m) | ~39 | H-2 (-CH₂-) | ~1.58 (m) |

| H-3 (-CH(CH₃)-) | ~1.7 (m) | ~35 | H-3 (-CH(CH₃)-) | ~1.63 (m) |

| H-4 (-CH(CH₃)-) | ~1.6 (m) | ~42 | H-4 (-CH₂-) | ~1.23 (t) |

| H-5 (-CH(CH₃)₂) | ~1.8 (m) | ~31 | H-5 (-C(CH₃)₂-) | - |

| C3-Methyl (-CH₃) | ~0.9 (d) | ~15 | C3-Methyl (-CH₃) | ~0.94 (d) |

| C4-Methyl (-CH₃) | ~0.9 (d) | ~14 | C5-Methyls (-CH₃) | ~0.90 (s) |

| C5-Methyls (-CH₃) | ~0.9 (d) | ~20 | OH | ~2.27 (br s) |

| OH | Variable | - |

This table is interactive. Users can sort columns to compare predicted and experimental values.

Mass Spectrometry (MS) and Chromatographic Analyses for Isomer Differentiation and Purity Assessment of this compound

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an essential technique for separating volatile isomers and assessing the purity of a sample.

Chromatographic Separation: Isomers of trimethylhexanol, including this compound and 3,5,5-trimethylhexan-1-ol, would exhibit different retention times on a standard GC column due to subtle differences in their boiling points and interactions with the stationary phase. This separation is critical for purity assessment and for identifying the specific isomer present in a mixture, such as in the analysis of volatile compounds in wine. nih.gov

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would be used to analyze the separated components. The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 144, corresponding to its molecular weight. nih.gov However, for primary alcohols, this peak is often weak or absent. More prominent peaks would result from characteristic fragmentation patterns, including:

Loss of water ([M-18]⁺): A peak at m/z 126.

Alpha-cleavage: A significant peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment.

Cleavage of alkyl chains: Fragmentation along the carbon backbone would produce a series of cation peaks that are diagnostic of the branching pattern, allowing for differentiation from isomers like 3,4,4-trimethylhexan-1-ol (B15180625) or 3,5,5-trimethylhexan-1-ol. nist.govnist.gov

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Significance |

| 144 | [C₉H₂₀O]⁺ | Molecular Ion (may be weak/absent) |

| 129 | [M-CH₃]⁺ | Loss of a methyl group |

| 126 | [M-H₂O]⁺ | Loss of water |

| 85, 71, 57, 43 | Alkyl fragments | Characteristic hydrocarbon chain fragmentation |

| 31 | [CH₂OH]⁺ | Diagnostic for a primary alcohol |

This is an interactive table representing predicted fragmentation patterns.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. Strong C-H stretching absorptions would be observed just below 3000 cm⁻¹. A distinct C-O stretching vibration would appear in the 1050-1150 cm⁻¹ region. The IR spectrum for the isomer 3,5,5-trimethylhexan-1-ol available from the NIST database confirms these characteristic peaks. nist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The O-H stretch is typically a weak band in Raman. However, the C-H and C-C skeletal vibrations in the fingerprint region (400-1500 cm⁻¹) would be strong and well-resolved. While the primary functional group frequencies would be nearly identical between isomers, subtle shifts and differences in the fingerprint region can be used as a unique identifier for this compound, distinguishing it from its structural relatives.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

| O-H Stretch | 3200-3600 (Strong, Broad) | Weak | Alcohol |

| C-H Stretch (sp³) | 2850-2960 (Strong) | Strong | Alkane |

| C-H Bend | 1375-1465 (Variable) | Variable | Alkane |

| C-O Stretch | 1050-1150 (Strong) | Medium | Primary Alcohol |

This interactive table summarizes the expected vibrational modes.

Theoretical and Computational Chemistry Investigations of 3,4,5 Trimethylhexan 1 Ol

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure of 3,4,5-Trimethylhexan-1-ol

The three-dimensional arrangement of atoms in this compound, a molecule with multiple chiral centers and rotatable bonds, gives rise to a complex potential energy surface with numerous possible conformations. Quantum chemical calculations are essential tools for identifying the most stable conformers and understanding the molecule's electronic properties.

Conformational analysis of branched alcohols is typically initiated by exploring the potential energy surface to locate various stable isomers (conformers). aip.org This is often achieved through systematic or stochastic searches of all rotatable bonds. For this compound, this would involve rotation around the C-C and C-O single bonds.

Once the geometries of the most stable conformers are optimized, their electronic structures can be analyzed. This includes examining the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The MEP map, for instance, reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for predicting intermolecular interactions. For an alcohol like this compound, the MEP would highlight the electronegative oxygen atom as a site for hydrogen bonding.

Illustrative Data Table: Calculated Relative Energies of Hypothetical this compound Conformers

This table illustrates the kind of data generated from a conformational analysis. The relative energies (ΔE) are typically reported in kcal/mol or kJ/mol with respect to the most stable conformer.

| Conformer ID | Dihedral Angles (C3-C4, C4-C5, C-O) | Method/Basis Set | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | trans, trans, gauche | B3LYP/6-31G(d) | 0.00 | 45.2 |

| Conf-2 | gauche, trans, trans | B3LYP/6-31G(d) | 0.55 | 22.1 |

| Conf-3 | trans, gauche, gauche | B3LYP/6-31G(d) | 0.89 | 13.5 |

| Conf-4 | gauche, gauche, trans | B3LYP/6-31G(d) | 1.25 | 7.8 |

Note: This data is hypothetical and for illustrative purposes only.

Computational Modeling of Reaction Mechanisms and Energetics of this compound

Computational modeling is a powerful tool for investigating the mechanisms and energy changes of chemical reactions involving this compound. Such studies can provide detailed insights into reaction pathways, transition states, and the factors that control reaction rates and product distributions.

A common reaction for alcohols is oxidation. Computational studies on the oxidation of secondary alcohols, for example, have utilized DFT to map out the entire reaction pathway. caltech.edu This involves identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a potential energy surface for the reaction can be constructed.

For a reaction involving this compound, such as its oxidation to an aldehyde or carboxylic acid, computational modeling would begin by defining the starting materials and the proposed oxidant. The geometry of the transition state—the highest energy point along the reaction coordinate—is located using specialized algorithms. The energy difference between the reactants and the transition state gives the activation energy, a key parameter that governs the reaction rate. researchgate.net

These calculations can also elucidate the role of catalysts and solvents in the reaction. For instance, continuum solvation models can be used to approximate the effect of the solvent on the energies of the species involved in the reaction. caltech.edu Studies on reactions like the Morita Baylis-Hillman reaction have shown the importance of including explicit solvent molecules in the calculations to accurately model the mechanism. nih.govnih.gov

Illustrative Data Table: Calculated Energetics for a Hypothetical Oxidation Reaction Step

This table shows typical energetic data that would be calculated for a single step in a reaction mechanism, such as a hydride elimination from an alcohol.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Description |

| Reactant Complex | B3LYP/6-311+G(d,p) | 0.0 | Alcohol and oxidant in a pre-reaction complex |

| Transition State | B3LYP/6-311+G(d,p) | +15.8 | Highest energy point of the reaction step |

| Product Complex | B3LYP/6-311+G(d,p) | -5.2 | Aldehyde product complexed with the reduced oxidant |

Note: This data is hypothetical and for illustrative purposes only.

Predictive Studies on Spectroscopic Properties of this compound

Computational chemistry allows for the prediction of various spectroscopic properties of molecules, which can be invaluable for structure elucidation and the interpretation of experimental data. For this compound, the most relevant predicted spectra would be Nuclear Magnetic Resonance (NMR) and Infrared (IR).

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. bohrium.comarxiv.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors. nih.gov These tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). For flexible molecules like this compound, it is important to calculate the spectra for each significant conformer and then obtain a Boltzmann-averaged spectrum for comparison with experimental results. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a frequency analysis on the optimized geometry of the molecule. This calculation yields the vibrational frequencies and their corresponding intensities. nih.gov The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. acs.org These calculations can help in assigning the peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as the characteristic O-H stretch of the alcohol group or the C-H stretching and bending modes of the alkyl chain. irdg.orgresearchgate.netrsc.org

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for a Hypothetical Conformer of this compound

| Carbon Atom | GIAO-DFT Calculation (ppm) | Experimental (ppm) |

| C1 (-CH₂OH) | 65.4 | N/A |

| C2 | 40.1 | N/A |

| C3 | 38.7 | N/A |

| C4 | 42.5 | N/A |

| C5 | 33.2 | N/A |

| C6 | 20.8 | N/A |

| C3-Methyl | 18.5 | N/A |

| C4-Methyl | 16.9 | N/A |

| C5-Methyl | 22.3 | N/A |

Note: This data is hypothetical and for illustrative purposes only, as experimental data is not available.

Environmental Fate and Biogeochemical Pathways of 3,4,5 Trimethylhexan 1 Ol

Abiotic Degradation Mechanisms of 3,4,5-Trimethylhexan-1-ol in Environmental Compartments

There is no specific experimental or modeled data available in the reviewed literature concerning the abiotic degradation of this compound. Key abiotic processes such as hydrolysis, photolysis, and oxidation by atmospheric radicals (e.g., hydroxyl radicals) have not been studied for this compound. Therefore, its rate of degradation in air, water, or soil via these mechanisms remains uncharacterized.

Microbial Biotransformation and Biodegradation Processes of this compound

No studies were identified that specifically investigate the microbial biotransformation or biodegradation of this compound. Information regarding the microorganisms capable of degrading this compound, the metabolic pathways involved, the rate of biodegradation, and the formation of potential metabolites is not available in the public domain. Standardized biodegradation tests (e.g., OECD guidelines) have not been reported for this substance.

Applications of 3,4,5 Trimethylhexan 1 Ol in Chemical Research and Advanced Materials

Role of 3,4,5-Trimethylhexan-1-ol as a Chemical Precursor in Organic Synthesis

While specific, documented research on the use of this compound as a chemical precursor is scarce, its structure as a primary alcohol allows for theoretical predictions of its reactivity. Primary alcohols are fundamental building blocks in organic synthesis, capable of undergoing a variety of transformations.

Potential Synthetic Transformations:

Oxidation: As a primary alcohol, this compound could be oxidized to form 3,4,5-trimethylhexanal or further oxidized to 3,4,5-trimethylhexanoic acid. The choice of oxidizing agent would determine the final product.

Esterification: Through reaction with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) under acidic conditions, it could form a variety of esters. These esters could have potential applications as fragrances, flavors, or plasticizers, similar to the derivatives of its isomer, 3,5,5-trimethylhexan-1-ol (B147576).

Etherification: Williamson ether synthesis, for example, could be employed to convert this compound into corresponding ethers.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine or bromine) using appropriate reagents, leading to the formation of 1-halo-3,4,5-trimethylhexane, a useful intermediate for further nucleophilic substitution reactions.

Utilization of this compound as a Solvent or Reaction Medium in Chemical Processes

The molecular structure of this compound, featuring a polar hydroxyl group and a nonpolar nine-carbon aliphatic chain, suggests that it could function as a medium-polarity protic solvent. Its long alkyl chain would contribute to its ability to dissolve nonpolar compounds, while the hydroxyl group would allow for the solvation of polar and ionic species.

Potential Solvent Characteristics:

Hydrogen Bonding: The presence of the hydroxyl group allows for hydrogen bonding, which can influence reaction pathways and solute solubility.

Boiling Point: While not experimentally determined, its relatively high molecular weight suggests a boiling point that could be suitable for reactions requiring elevated temperatures.

Aprotic vs. Protic Nature: As a protic solvent, it can participate in reactions where proton transfer is a key step.

Despite these theoretical attributes, there is no significant body of research that has investigated or documented the use of this compound as a solvent or reaction medium in specific chemical processes. Its industrial availability and cost relative to more common solvents are likely limiting factors in its widespread application in this context.

Exploration of this compound in the Development of Novel Chemical Systems and Materials

The application of this compound in the development of novel chemical systems and materials is an area with very limited published information. However, one notable instance of its potential use is found in regulatory documentation for food-contact materials.

A document from the Swiss Federal Department of Home Affairs (FDHA) on materials and articles intended to come into contact with foodstuffs lists "1-Hexanol, 3,4,5-trimethyl-" as a permitted additive. admin.ch This suggests a potential application in the formulation of polymers or other materials used in food packaging or processing, where it may function as a plasticizer, lubricant, or other processing aid.

Beyond this regulatory mention, there is a lack of specific research in the public domain detailing the incorporation of this compound into novel polymers, surfactants, or other advanced materials. The unique branching of its alkyl chain could theoretically impart specific properties, such as altered viscosity, thermal stability, or surface activity, to materials it is incorporated into, but these possibilities remain largely unexplored in the scientific literature.

Q & A

(Basic) What established synthetic routes exist for 3,5,5-Trimethylhexan-1-ol, and how are reaction conditions optimized?

Methodological Answer:

A common synthesis route involves the hydroesterification of 2,4,4-trimethyl-1-pentene with acetic acid under acidic catalysis. Reaction parameters (temperature, catalyst loading, and solvent polarity) are optimized using design-of-experiment (DoE) frameworks to maximize yield and purity. Post-synthesis purification typically employs fractional distillation, with purity assessed via gas chromatography (GC) or HPLC .

(Basic) What experimental protocols are recommended for characterizing physicochemical properties (e.g., density, viscosity) of 3,5,5-Trimethylhexan-1-ol?

Methodological Answer:

Density and viscosity measurements are conducted using calibrated U-tube densitometers and capillary viscometers, respectively, at controlled temperatures (e.g., 298.15–308.15 K). For example:

(Basic) What safety protocols are critical for handling 3,5,5-Trimethylhexan-1-ol in laboratory settings?

Methodological Answer:

Key safety measures include:

- PPE: Gloves (nitrile), goggles, and fume hoods to mitigate exposure (H315: skin irritation; H319: eye damage).

- Storage: Sealed containers in dry, cool environments to prevent oxidation or moisture absorption .

- Emergency Response: Use absorbents (e.g., vermiculite) for spills; consult toxicologists for exposure incidents (H302: harmful if swallowed) .

(Advanced) How can researchers resolve contradictions in reported physicochemical data (e.g., boiling points, densities) across studies?

Methodological Answer:

Discrepancies often arise from differences in:

- Purity: Technical-grade (85%) vs. analytical-grade samples .

- Instrument Calibration: Ensure traceability to NIST standards for viscometers/densitometers.

- Environmental Controls: Humidity and temperature fluctuations during measurements.

A meta-analysis approach, comparing datasets from multiple studies (e.g., Nikam et al. (1998) vs. Lafuente et al. (1996)), can identify systematic errors .

(Advanced) What advanced analytical techniques enable detection of 3,5,5-Trimethylhexan-1-ol in complex biological matrices?

Methodological Answer:

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is preferred for high sensitivity. For example:

- Extraction: Solid-phase extraction (SPE) using C18 cartridges.

- Detection Limit: <1 ppb in avian blood samples, validated via isotopic labeling (e.g., deuterated analogs) .

Method optimization requires matrix-matched calibration to account for ion suppression/enhancement .

(Advanced) What role does 3,5,5-Trimethylhexan-1-ol play in microbial interactions, and how is its biological activity tested?

Methodological Answer:

As a volatile organic compound (VOC), it is produced by Bacillus spp. and inhibits fungal growth (e.g., reduced sporangium production in Phytophthora infestans). Experimental designs include:

- Co-culture Assays: Pairing Bacillus with target fungi on dual agar plates, measuring inhibition zones.

- Headspace Analysis: GC-MS profiling of VOCs emitted during microbial interactions .

Dose-response studies (0.1–10 mM) quantify antifungal thresholds .

(Advanced) How do structural features (e.g., branching, hydroxyl group) influence the solvent behavior of 3,5,5-Trimethylhexan-1-ol in binary mixtures?

Methodological Answer:

The branched alkyl chain reduces polarity, making it a weak H-bond donor. In mixtures with polar solvents (e.g., ethyl acetate):

- Thermodynamic Modeling: Use UNIFAC or NRTL models to predict activity coefficients.

- Experimental Validation: Compare measured vs. predicted viscosities/densities (e.g., deviations <5% validate models) .

Steric hindrance from methyl groups lowers miscibility with water, requiring co-solvents (e.g., DMF) for aqueous applications .

(Basic) What spectroscopic methods (NMR, IR) are used to confirm the structure of 3,5,5-Trimethylhexan-1-ol?

Methodological Answer:

- ¹H NMR: Peaks at δ 1.15–1.35 ppm (methyl groups), δ 3.55 ppm (-CH2OH).

- IR: Broad O-H stretch (~3350 cm⁻¹), C-O stretch (~1050 cm⁻¹).

Reference spectra from databases (e.g., PubChem CID 18938) validate assignments .

(Advanced) What computational methods predict the environmental fate and toxicity of 3,5,5-Trimethylhexan-1-ol?

Methodological Answer:

- QSAR Models: Estimate biodegradability (e.g., EPI Suite) and acute aquatic toxicity (LC50 for fish).

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess bioaccumulation potential.

Experimental validation via OECD 301D (ready biodegradability) and Daphnia magna toxicity tests is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.